L-Selenomethionine

selenium speciation clinical trial selenoprotein P

L-Selenomethionine (SeMet) is the preferred organic selenium source for sustained systemic repletion. Unlike selenite, SeMet undergoes active intestinal transport and non-specific protein incorporation, creating a long-lived tissue reservoir. At 400 μg/day for 28 days, SeMet achieves 50.7% higher plasma selenium than selenite (190.4 vs 126.4 μg/kg). In broilers, muscle Se deposition is 2.53-fold higher versus selenite. Choose SeMet for predictable, progressive tissue loading without plateau—ideal for deficiency correction, long-term maintenance, and multi-organ retention studies.

Molecular Formula C5H11NO2Se
Molecular Weight 196.12 g/mol
CAS No. 3211-76-5
Cat. No. B1294704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Selenomethionine
CAS3211-76-5
SynonymsButanoic acid, 2-amino-4-(methylseleno)-
Radioselenomethionine
Se 75, Selenomethionine
Selenomethionine
Selenomethionine Hydrochloride, (S)-Isomer
Selenomethionine Se 75
Selenomethionine, (+,-)-Isomer
Selenomethionine, (R)-Isomer
Selenomethionine, (S)-Isomer
Sethotope
Molecular FormulaC5H11NO2Se
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC[Se]CCC(C(=O)O)N
InChIInChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyRJFAYQIBOAGBLC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Selenomethionine (CAS 3211-76-5): Organic Selenium Amino Acid for Bioavailability-Driven Procurement


L-Selenomethionine (SeMet) is a naturally occurring selenoamino acid in which selenium atom replaces sulfur in the methionine molecule [1]. As the predominant chemical form of selenium found in cereal grains, legumes, and selenized yeast, SeMet serves as a primary dietary source of selenium for humans [2]. Unlike inorganic selenium salts, SeMet is actively transported via intestinal amino acid transporters B(0)AT1 and rBAT and can be incorporated non-specifically into general body proteins in place of methionine [1], a metabolic feature that profoundly influences its tissue retention, bioavailability profile, and suitability for applications requiring sustained selenium repletion rather than acute pharmacological intervention.

Why L-Selenomethionine Cannot Be Interchanged with Sodium Selenite, Selenium Yeast, or Se-Methylselenocysteine in Procurement Specifications


Selenium compounds are not functionally interchangeable due to fundamentally divergent absorption routes, metabolic fates, and incorporation patterns. L-Selenomethionine enters the methionine pool via active amino acid transport and undergoes non-specific incorporation into body proteins [1], creating a long-lived tissue reservoir. In contrast, sodium selenite is absorbed via passive or anion-exchange mechanisms (SLC26 family) and is rapidly reduced to selenide for regulated selenoprotein synthesis only [1]. Selenium-enriched yeast contains variable and often unspecified proportions of SeMet alongside other uncharacterized Se species, introducing lot-to-lot inconsistency [2]. Se-Methylselenocysteine (MSC) is metabolized primarily via β-lyase to methylselenol and does not accumulate in the methionine pool [3]. These mechanistic differences produce quantifiable disparities in bioavailability, tissue deposition efficiency, and biomarker responses—rendering generic substitution scientifically unsound without explicit validation of the specific endpoint.

Quantitative Differentiation Evidence: L-Selenomethionine vs. Closest Comparators


L-Selenomethionine Achieves 190.4 μg/kg Median Plasma Total Se vs. 126.4 μg/kg with Sodium Selenite at Identical 400 μg/day Dosing

In a 28-day randomized clinical trial of cancer patients receiving 400 μg Se/day orally, L-selenomethionine (SeMet) produced a median post-treatment total plasma selenium concentration of 190.4 μg/kg, compared to 126.4 μg/kg for sodium selenite (SS) from a common baseline of 89.6 μg/kg (p < 0.001 for SeMet vs. baseline; SS increase was non-significant) [1]. Speciation analysis via HPLC-ICP-MS further revealed that approximately 45% of the SELENOP (selenoprotein P) affinity fraction increase with SeMet is attributable to non-specific incorporation of SeMet into this protein pool, whereas SS and MSC contributed exclusively to the regulated Se pool [1].

selenium speciation clinical trial selenoprotein P ICP-MS

L-Selenomethionine Demonstrates 337 μg/kg Muscle Selenium Deposition vs. 133 μg/kg for Sodium Selenite in Broiler Tissue Accretion Model

A controlled broiler feeding study compared muscle selenium deposition following supplementation with 0.2 mg Se/kg diet from different sources over 14 days. L-Selenomethionine supplementation resulted in muscle selenium content of 337 μg Se/kg, compared to 267 μg Se/kg for selenium yeast containing 69% SeMet (product B), 161 μg Se/kg for selenium yeast containing 26% SeMet (product A), and 133 μg Se/kg for sodium selenite [1]. Linear regression analysis established a direct correlation between the amount of Se supplemented specifically as selenomethionine and resulting muscle selenium deposition (R² = 0.7186, p < 0.0001) [1].

selenium deposition broiler bioefficacy tissue accretion

L-Selenomethionine Elevates Plasma Selenium by 30% at 200 μg/day, Sustaining Elevated Levels Beyond 48 Hours Post-Dose vs. Baseline

A pharmacokinetic study in healthy individuals and autoimmune thyroiditis patients examined plasma selenium responses following oral L-selenomethionine administration. At a daily dose of 200 μg Se as L-selenomethionine, plasma selenium concentrations increased by approximately 30% relative to initial values; at 100 μg/day, the increase was approximately 25% [1]. Peak plasma concentrations were reached and sustained within 6-8 hours post-ingestion, and selenium levels remained elevated 48 hours after ingestion compared to baseline [1]. L-selenomethionine was absorbed more efficiently than inorganic sodium selenite, with no significant differences in absorption or excretion observed between Hashimoto's thyroiditis patients and healthy controls [1].

pharmacokinetics human supplementation plasma selenium ETAAS

L-Selenomethionine Exhibits Superior Bioavailability: Judged More Bioavailable Than Selenite and Selenate by Combined Blood Se and GPx Assessment

A three-month human supplementation study compared daily oral doses of 200 μg Se as selenite, selenate, L-selenomethionine, or selenium yeast in 139 normal Danish individuals. While both inorganic and organic forms achieved steady-state erythrocyte glutathione peroxidase (GSH-Px) activity after one month, whole blood selenium levels showed divergent kinetics: groups receiving organic selenium (L-selenomethionine and Se-yeast) exhibited a steady rise throughout the entire supplementation period, whereas inorganic selenium (selenite and selenate) plateaued after one to three months [1]. Taking both selenium level accumulation and GSH-Px activity into consideration, organic selenium in the form of L-(+)-selenomethionine was judged to be more bioavailable than both selenite and selenate [1].

bioavailability glutathione peroxidase human supplementation erythrocyte

L-Selenomethionine Shows Greater Tissue Se Retention Across Multiple Organs Despite Lower Observed Toxicity in Methionine-Deficient Model vs. Sodium Selenate

In a comparative toxicity study, rats fed methionine-deficient diets containing 2.5 μg Se/g diet as sodium selenate (Na₂SeO₄) experienced significantly impaired weight gains indicative of selenosis, whereas those fed identical Se levels as L-selenomethionine (SeMet) did not show equivalent growth impairment [1]. Despite this lower toxicity profile, tissue selenium retention in serum, heart, brain, bone, testes, colon, skin, lungs, and pancreas was greater in rats fed SeMet than in those fed Na₂SeO₄, and methionine deficiency further intensified this trend [1]. The kidney was the only organ where Se levels were markedly higher in the severely poisoned Na₂SeO₄ group [1].

toxicity tissue retention selenosis methionine deficiency

L-Selenomethionine Outperforms Se-Methylselenocysteine in Blood Selenium Elevation in 84-Day Human Pharmacokinetic Trial

In a randomized, double-blind, 84-day multiple-dose pharmacokinetic trial comparing L-selenomethionine (SeMet) and Se-methylselenocysteine (MSC) in 29 selenium-replete men, SeMet supplementation increased blood selenium concentration more than MSC did, though neither form produced more than minimal impact on the two major selenoproteins: selenoprotein P (SEPP1) and glutathione peroxidase (GPX) [1]. No toxicity was observed with either compound during the trial period [1].

pharmacokinetics selenoprotein P glutathione peroxidase chemoprevention

Evidence-Backed Application Scenarios for L-Selenomethionine Procurement


Clinical Trials Requiring Maximal and Sustained Elevation of Total Plasma Selenium Status

L-Selenomethionine at 400 μg Se/day for 28 days achieves median post-treatment plasma total selenium of 190.4 μg/kg, representing a 50.7% higher concentration than sodium selenite at identical dosing (126.4 μg/kg) [1]. The non-specific incorporation of SeMet into the SELENOP affinity fraction (approximately 45% of the observed increase) further distinguishes its plasma selenium profile [1]. Procurement for clinical intervention studies targeting systemic selenium repletion should prioritize L-selenomethionine when the endpoint is total plasma Se elevation rather than acute regulation of specific selenoproteins.

Animal Feed Formulation and Functional Food Production Requiring Efficient Selenium Deposition in Edible Tissues

L-Selenomethionine delivers 337 μg Se/kg in broiler muscle tissue at 0.2 mg Se/kg dietary supplementation, which is 2.53-fold higher than sodium selenite (133 μg/kg) and 1.26-fold higher than selenium yeast with 69% SeMet content (267 μg/kg) [1]. The linear relationship between dietary SeMet content and tissue Se deposition (R² = 0.7186, p < 0.0001) [1] provides a predictable, quality-controlled alternative to variable-composition yeast products. In laying hens, L-selenomethionine produces the most pronounced dose-response in egg selenium enrichment compared to Se-enriched yeast and sodium selenite [2].

Long-Term Nutritional Supplementation Requiring Sustained Tissue Selenium Accumulation Without Plateau

L-Selenomethionine demonstrates continuous whole blood selenium accumulation throughout a three-month supplementation period at 200 μg Se/day, whereas inorganic selenium forms (selenite and selenate) plateau after one to three months of continued dosing [1]. Additionally, L-selenomethionine at 200 μg/day elevates plasma selenium by approximately 30% above baseline, with sustained elevation persisting 48 hours post-ingestion [2]. For applications requiring progressive tissue loading over extended supplementation periods—including correction of marginal selenium deficiency or long-term nutritional maintenance—L-selenomethionine's non-plateauing accumulation kinetics provide a procurement-relevant advantage over inorganic salts.

Research Applications Requiring High Tissue Selenium Retention with Favorable Toxicity Profile Under Variable Methionine Status

L-Selenomethionine exhibits superior multi-organ selenium retention (including serum, heart, brain, bone, testes, colon, skin, lungs, and pancreas) compared to sodium selenate, while demonstrating lower toxicity under methionine-deficient conditions that exacerbated selenate-induced selenosis [1]. This retention-toxicity differential supports procurement of L-selenomethionine for animal studies investigating selenium status under dietary conditions where methionine intake may vary or be deliberately manipulated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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